Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate
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Overview
Description
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate is an organic compound with the molecular formula C14H22O3. It is characterized by the presence of a cyclopentyl ring, a hydroxyl group, and an ester functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate typically involves the esterification of 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-cyclopentyl-2-oxo-5-methylhex-3-ynoate.
Reduction: 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound’s unique structure allows it to participate in a range of biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate can be compared with other similar compounds, such as:
Ethyl 2-cyclopentyl-2-hydroxyhex-3-ynoate: Lacks the methyl group at the 5-position, resulting in different reactivity and properties.
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhexanoate: Contains a saturated hexane chain instead of an alkyne, leading to different chemical behavior.
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-enoate: Features a double bond instead of a triple bond, affecting its reactivity and applications.
This compound stands out due to its unique combination of functional groups and structural features, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
92956-97-3 |
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Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate |
InChI |
InChI=1S/C14H22O3/c1-4-17-13(15)14(16,10-9-11(2)3)12-7-5-6-8-12/h11-12,16H,4-8H2,1-3H3 |
InChI Key |
WOTSDFUMBKNWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#CC(C)C)(C1CCCC1)O |
Origin of Product |
United States |
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